1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one
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Overview
Description
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a pyridazine ring, a pyrrolidine ring, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed by reacting a suitable amine with a dihaloalkane under basic conditions.
Coupling Reaction: The final step involves coupling the methoxypyridazine derivative with the pyrrolidine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents depending on the nucleophile used.
Scientific Research Applications
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Materials Science: The compound’s unique structure may be useful in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one
- 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
Uniqueness
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-methylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(2)8-14(18)17-7-6-11(9-17)20-13-5-4-12(19-3)15-16-13/h4-5,8,11H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVJDLSXRRMYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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